Cas no 2733-29-1 (4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-)
2733-29-1 structure
Product Name:4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-
CAS No:2733-29-1
MF:C18H37NO2
MW:299.491885900497
CID:239649
PubChem ID:5280335
Update Time:2025-04-19
4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-
- 4-Octadecene-1,3-diol, 2-amino-, (E)-DL-erythro- (8CI)
- 4-Octadecene-1,3-diol, 2-amino-, [R*,S*-(E)]-
- 4-Octadecene-1,3-diol, 2-amino-, [R*,S*-(E)]-()-
- C18-erythro-Sphingenine
- DL-erythro-Sphingosine
- erythro-C18-Sphingenine
- Erythro-DL-Sphingosine
- HMS3402M08
- 4-Octadecene-1,3-diol, 2-amino-, (2S,3R,4E)- (9CI)
- 2-amino-4-octadecene-1,3-diol
- EI-155
- 4-trans-Sphingenine
- SMR000857107
- (4E)-sphing-4-enine
- (4E)-Sphingenine
- D-erythro-Sphingosine
- SCHEMBL1471985
- HB0239
- 4-Octadecene-1,3-diol, 2-amino-, (E)-dl-erythro-
- HY-101047
- SR-01000597656
- (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol
- NCGC00024697-03
- BSPBio_001526
- (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-ene-1-ol
- D-erythro-C18-Sphingosine
- MLS-0412588.0001
- HMS1791M08
- erythro-4-Sphingenine
- EX-A1428
- (-)-D-erythro-Sphingosine
- (-)-Sphingosine
- BML3-C09
- AS-66175
- NS00014837
- D-Erythro-spinghosine
- UNII-0Y6SVQ612Q
- AKOS024458590
- Sphingosine d18:1
- 2S-Amino-4E-octadecene-1,3R-diol
- [R-[R*,S*-(E)]]-2-amino-4-Octadecene-1,3-diol
- 4-Sphingenine
- BDBM83205
- LMSP01010001
- 4-octadecene-1,3-diol, 2-amino-, (2S,3R,4E)-
- F20671
- (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol
- MLS002172450
- (E,2S,3R)-2-azanyloctadec-4-ene-1,3-diol
- GTPL2452
- J-004983
- Sphingenine
- S0874
- NGZ37HRE42
- D-Sphingosine, synthetic
- D-erythro-Sphingosine (synthetic)
- BiomolKI2_000042
- 4-OCTADECENE-1,3-DIOL, 2-AMINO-, (E)-D-ERYTHRO-
- HMS1361M08
- 89164-20-5
- trans-D-erythro-2-Amino-4-octadecene-1,3-diol
- trans-4-Sphingenine
- (E)-D-erythro-4-octadecene-1,3-diol
- (2S,3R)-2-aminooctadec-4-ene-1,3-diol
- CCG-100638
- (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol
- EINECS 204-651-3
- sphingosin
- 4-OCTADECENE-1,3-DIOL, 2-AMINO-, (R*,S*-(E))-(+/-)-
- UNII-NGZ37HRE42
- NCGC00024697-02
- 4-Octadecene-1,3-diol, 2-amino-, (R-(R*,S*-(E)))
- (2S,3R,E)-2-Amino-4-octadecene-1,3-diol
- D-Sphingosine synthetic
- HMS2232M04
- AC-28329
- MLS001332470
- 4-Octadecene-1,3-diol, 2-amino-, (E)-D-erythro- (8CI)
- DTXSID90861763
- cid_5280335
- HMS3650M05
- CCRIS 6899
- (E,2S,3R)-2-amino-4-octadecene-1,3-diol
- HMS1989M08
- SPHINGOSINE [MI]
- ERYTHRO-SPHINGOSINE, (+/-)-
- C18-Sphingosine
- 4-Octadecene-1,3-diol, 2-amino-, (R*,S*-(E))-(+)-
- CHEBI:16393
- SR-01000597656-1
- Sphingoid
- Brain Sphingosine, D-erythro-Sphingosine (Brain, Porcine), powder
- 2733-29-1
- bmse000850
- BMK1-D10
- D-Sphingosine
- (2S,3R)-Sphingosine
- Q46298
- BiomolKI_000034
- 4-Octadecene-1,3-diol, 2-amino-, [R-[R*,S*-(E)]]-
- 123-78-4
- DB03203
- MFCD00036751
- NCGC00024697-04
- IDI1_033996
- D-erythrosphingosine
- 4-Octadecene-1,3-diol, 2-amino-, (R*,S*-(E))-
- D-(+)-erythro-1,3-dihydroxy-2-amino-4-trans-octadecene
- Sphingosine (d18:1), D-erythro-sphingosine, powder
- (2S,3R)-2-Amino-4-octadecene-1,3-diol
- NCGC00024697-07
- E66DE871-3B37-406A-891B-A804BDC7ABF9
- Erythrosphingosine; erythro-C18-Sphingosine; trans-4-Sphingenine
- s2210
- NCGC00024697-06
- CS-0020759
- 0Y6SVQ612Q
- D-(+)-erytho-4-trans-Sphingenine
- MLS001332469
- DL-ERYTHRO-SPHINGOSINE [MI]
- Lopac0_001049
- Sphingosine, C18 chain
- Sphing-4-enine
- (2S,3R)-(E)-2-amino-1,3-dihydroxy-4-octadecene
- (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol
- D-Sphingosine, >=98.0% (TLC)
- C00319
- D-Sphingosine, from bovine brain, ~99% (TLC)
- NCGC00024697-05
- C18 sphingosine
- 2-Aminooctadec-4-ene-1,3-diol
- 4-Octadecene-1,3-diol, 2-amino-, (R-(R*,S*-(E)))-
- SCHEMBL19398
- CHEBI:26743
- sphingosine
- (E)-2-Amino-4-octadecan-1,3-diol
- A901185
- erythro-C18-Sphingosine
- CHEMBL67166
-
- Inchi: 1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
- InChI Key: WWUZIQQURGPMPG-KRWOKUGFSA-N
- SMILES: O[C@H](/C=C/CCCCCCCCCCCCC)[C@H](CO)N
Computed Properties
- Exact Mass: 299.282429423g/mol
- Monoisotopic Mass: 299.282429423g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 15
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 66.5Ų
4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel- Related Literature
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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